

# Spectroscopic and Synthetic Profile of Boc-(2S)-Gly-4-pyranyl: A Technical Guide

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## Compound of Interest

Compound Name: *Boc-(2S)-Gly-4-pyranyl*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a representative synthetic protocol for **Boc-(2S)-Gly-4-pyranyl**, a valuable building block in medicinal chemistry and peptide synthesis. Due to the limited availability of a complete, published dataset for this specific molecule, this document compiles expected spectroscopic data based on analogous compounds and outlines a robust experimental workflow for its synthesis and characterization.

## Compound Identity and Properties

**Boc-(2S)-Gly-4-pyranyl**, systematically named (S)-2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid, is a non-proteinogenic amino acid derivative. The incorporation of the tetrahydropyran ring introduces conformational rigidity and alters the lipophilicity of peptide scaffolds, making it a subject of interest in drug design.

Property	Value	Reference
CAS Number	711017-85-5	[1]
Molecular Formula	C <sub>12</sub> H <sub>21</sub> NO <sub>5</sub>	[2]
Molecular Weight	259.30 g/mol	[2]
Appearance	White to off-white solid	[2]

## Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for **Boc-(2S)-Gly-4-pyranoyl**. These predictions are derived from the analysis of structurally related compounds, including Boc-glycine and various cyclic amino acid derivatives.<sup>[3][4][5][6][7]</sup>

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted <sup>1</sup>H NMR Spectral Data (CDCl<sub>3</sub>, 400 MHz)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~10.5	br s	1H	-COOH
~5.1	d	1H	-NH-
~4.2	m	1H	α-CH
~3.9	m	2H	Pyran -CH <sub>2</sub> O- (axial)
~3.3	m	2H	Pyran -CH <sub>2</sub> O- (equatorial)
~2.0	m	1H	Pyran -CH-
~1.6	m	2H	Pyran -CH <sub>2</sub> - (axial)
~1.4	s	9H	Boc -C(CH <sub>3</sub> ) <sub>3</sub>
~1.3	m	2H	Pyran -CH <sub>2</sub> - (equatorial)

Table 2: Predicted <sup>13</sup>C NMR Spectral Data (CDCl<sub>3</sub>, 100 MHz)

Chemical Shift ( $\delta$ , ppm)	Assignment
~175	-COOH
~155	Boc C=O
~80	Boc -C(CH <sub>3</sub> ) <sub>3</sub>
~67	Pyran -CH <sub>2</sub> O-
~55	$\alpha$ -CH
~40	Pyran -CH-
~32	Pyran -CH <sub>2</sub> -
~28	Boc -C(CH <sub>3</sub> ) <sub>3</sub>

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-2500	Broad	O-H stretch (Carboxylic Acid)
~3340	Medium	N-H stretch (Amide)
~2950	Strong	C-H stretch (Aliphatic)
~1710	Strong	C=O stretch (Carboxylic Acid & Boc)
~1520	Strong	N-H bend (Amide II)
~1160	Strong	C-O stretch (Ester & Ether)

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

Technique	Mode	Expected m/z	Assignment
Electrospray Ionization (ESI)	Positive	260.14	$[M+H]^+$
Positive	282.12	$[M+Na]^+$	
Positive	204.11	$[M-C_4H_9O]^+$	
Negative	258.13	$[M-H]^-$	

## Experimental Protocols

The following sections detail representative procedures for the synthesis and spectroscopic characterization of **Boc-(2S)-Gly-4-pyranoyl**.

### Synthesis of Boc-(2S)-Gly-4-pyranoyl

This procedure is a general representation of the Boc-protection of an amino acid.

- **Dissolution:** (S)-2-amino-2-(tetrahydro-2H-pyran-4-yl)acetic acid (1 eq.) is dissolved in a 1:1 mixture of dioxane and water.
- **Basification:** The solution is cooled to 0 °C in an ice bath, and sodium hydroxide (2.5 eq.) is added to adjust the pH to ~10.
- **Boc-Protection:** Di-tert-butyl dicarbonate (Boc<sub>2</sub>O, 1.1 eq.) dissolved in dioxane is added dropwise to the reaction mixture at 0 °C.
- **Reaction:** The mixture is allowed to warm to room temperature and stirred for 12-18 hours.
- **Work-up:** The reaction mixture is concentrated under reduced pressure to remove the dioxane. The remaining aqueous solution is washed with ethyl acetate.
- **Acidification:** The aqueous layer is cooled to 0 °C and acidified to pH 2-3 with a cold 1 M HCl solution.
- **Extraction:** The product is extracted with ethyl acetate (3x).

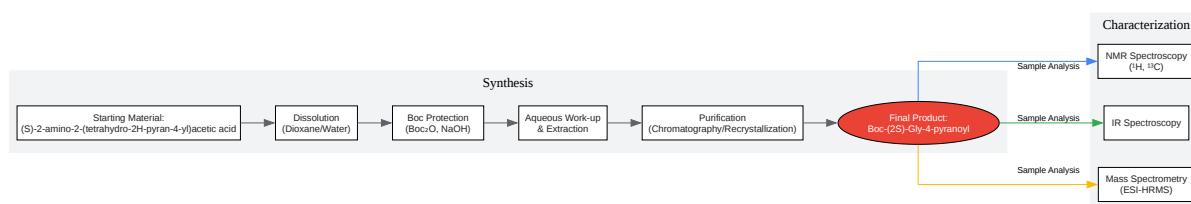
- **Drying and Concentration:** The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
- **Purification:** The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure **Boc-(2S)-Gly-4-pyranoyl**.

## Spectroscopic Characterization

- **NMR Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform ( $\text{CDCl}_3$ ) or dimethyl sulfoxide- $\text{d}_6$  ( $\text{DMSO-d}_6$ ) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- **IR Spectroscopy:** The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample is analyzed as a thin film on a KBr plate or using an attenuated total reflectance (ATR) accessory.
- **Mass Spectrometry:** High-resolution mass spectrometry (HRMS) is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to confirm the molecular weight and elemental composition.

## Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow for the synthesis and characterization of **Boc-(2S)-Gly-4-pyranoyl**.



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Caption: Synthetic and characterization workflow for **Boc-(2S)-Gly-4-pyranoyl**.

This guide provides a foundational understanding of the expected spectroscopic characteristics and a practical approach to the synthesis of **Boc-(2S)-Gly-4-pyranoyl**. Researchers are encouraged to use this information as a starting point for their own experimental work.

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## References

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